Mechanistic Divergence: Dual Inhibition of Glycolysis and Mitochondrial Respiration vs. 2-Deoxyglucose
A head-to-head comparison in tumor cell lines demonstrates that while both 3-bromopyruvate (BP) and 2-deoxyglucose (DG) rapidly decreased cellular ATP within hours, BP uniquely induced concomitant mitochondrial depolarization. DG, a competitive glucose mimetic, does not cause this depolarization [1]. This indicates BP's dual mechanism of action, impacting both cytosolic glycolysis and mitochondrial respiration, which is not a feature of DG.
| Evidence Dimension | Mechanism of Action |
|---|---|
| Target Compound Data | Inhibition of hexokinase AND induction of mitochondrial depolarization. |
| Comparator Or Baseline | 2-deoxyglucose (DG): Inhibition of hexokinase only. |
| Quantified Difference | Qualitative difference in mechanistic outcome; BP induced depolarization, DG did not. |
| Conditions | Tumor cell line assays (e.g., A549, HCT116) measuring ATP levels and mitochondrial membrane potential (ΔΨm) over hours. |
Why This Matters
This mechanistic distinction is critical for researchers selecting an inhibitor to study the interplay between glycolysis and mitochondrial function, or for those targeting cancer cells reliant on both pathways.
- [1] Ihrlund LS, Hernlund E, Khan O, Shoshan MC. 3-Bromopyruvate as inhibitor of tumour cell energy metabolism and chemopotentiator of platinum drugs. Mol Oncol. 2008;2(1):94-101. View Source
